molecular formula C23H25N5O4S B2461398 2-phenoxy-N-(4-((4-(pyrazin-2-yl)piperazin-1-yl)sulfonyl)phenyl)propanamide CAS No. 1049530-65-5

2-phenoxy-N-(4-((4-(pyrazin-2-yl)piperazin-1-yl)sulfonyl)phenyl)propanamide

Cat. No.: B2461398
CAS No.: 1049530-65-5
M. Wt: 467.54
InChI Key: KVMAPWNZJBUBQR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-phenoxy-N-(4-((4-(pyrazin-2-yl)piperazin-1-yl)sulfonyl)phenyl)propanamide (CAS 1049530-65-5) is a synthetic compound featuring a piperazine-sulfonamide core, a structure recognized for its significance in medicinal chemistry . The molecular scaffold incorporates a pyrazine heterocycle and a phenoxy-propanamide group, making it a versatile intermediate for designing novel bioactive molecules. Compounds with similar piperazine sulfonamide architectures have been investigated as potent activators of glucokinase, a key target for the treatment of Type 2 diabetes . Furthermore, pyrazine derivatives are extensively studied for their diverse biological activities, including notable antibacterial efficacy against pathogens like Staphylococcus aureus and Escherichia coli , as well as promising anticancer activity, particularly against human lung cancer cell lines (e.g., A549) . This combination of features positions this compound as a high-value chemical tool for researchers in drug discovery, specifically for programs targeting metabolic diseases, infectious diseases, and oncology. It is supplied for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-phenoxy-N-[4-(4-pyrazin-2-ylpiperazin-1-yl)sulfonylphenyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N5O4S/c1-18(32-20-5-3-2-4-6-20)23(29)26-19-7-9-21(10-8-19)33(30,31)28-15-13-27(14-16-28)22-17-24-11-12-25-22/h2-12,17-18H,13-16H2,1H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVMAPWNZJBUBQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=NC=CN=C3)OC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-phenoxy-N-(4-((4-(pyrazin-2-yl)piperazin-1-yl)sulfonyl)phenyl)propanamide typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions using large-scale batch reactors.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenoxy and pyrazine moieties.

    Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide.

    Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens (for electrophilic substitution) and nucleophiles (for nucleophilic substitution) are commonly employed.

Major Products

    Oxidation: Products may include quinones or other oxidized derivatives.

    Reduction: Reduced forms of the sulfonyl group, such as sulfides.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Anticancer Potential

Recent studies have indicated that compounds similar to 2-phenoxy-N-(4-((4-(pyrazin-2-yl)piperazin-1-yl)sulfonyl)phenyl)propanamide exhibit significant anticancer properties. For instance, research has shown that derivatives containing pyrazine and sulfonamide moieties can inhibit the growth of various cancer cell lines, including colon and breast cancers. A notable study demonstrated that these compounds induce apoptosis in cancer cells .

Antimicrobial Activity

Compounds with similar structures have shown promising antimicrobial properties. For example, certain pyrazole derivatives have been effective against bacterial strains and fungi, such as Cytospora sp. and Fusarium solani. These findings suggest that this compound may also possess similar antimicrobial efficacy .

Anti-inflammatory Effects

The anti-inflammatory potential of this compound is another area of interest. Some studies indicate that pyrazole derivatives can inhibit pro-inflammatory cytokines like TNF-alpha and nitric oxide in vitro. This suggests a possible application in treating inflammatory diseases .

Case Study 1: Anticancer Evaluation

A study published in Nature evaluated a series of sulfonamide derivatives for their anticancer activity. The results indicated that compounds with structural similarities to this compound exhibited cytotoxic effects against multiple cancer cell lines, leading to further exploration in clinical trials .

Case Study 2: Antimicrobial Testing

In a recent investigation into the antimicrobial properties of pyrazole derivatives, researchers found that specific compounds inhibited the growth of pathogenic fungi effectively. This study highlights the potential for developing new antifungal agents based on the structure of this compound .

Mechanism of Action

The mechanism of action of 2-phenoxy-N-(4-((4-(pyrazin-2-yl)piperazin-1-yl)sulfonyl)phenyl)propanamide involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Structural and Functional Modifications

Compound Name Structural Features Key Differences vs. Target Compound Biological Implications References
3-(4-Methoxyphenyl)-N-(4-((4-(pyrazin-2-yl)piperazin-1-yl)sulfonyl)phenyl)propanamide Methoxyphenyl group instead of phenoxy Enhanced lipophilicity due to methoxy substitution Improved bioavailability ; potential for CNS penetration
3-Phenyl-N-(4-((4-(pyrazin-2-yl)piperazin-1-yl)sulfonyl)phenyl)propanamide Phenyl group replaces phenoxy Loss of oxygen atom reduces hydrogen-bonding capacity Altered target binding; possible shift in kinase selectivity
N-(4-((4-(Pyrazin-2-yl)piperazin-1-yl)sulfonyl)phenyl)acetamide Acetamide backbone (shorter chain) Reduced steric bulk; molecular weight ~378.47 g/mol Higher binding affinity but narrower target range
2-(4-Methoxyphenoxy)-N-[4-[(4-methyl-1-piperazinyl)methyl]phenyl]propanamide Methyl-piperazinyl group Increased basicity of piperazine ring Enhanced interaction with acidic residues in enzymes
2-[4-(Propan-2-yl)phenoxy]-N-(2-{[4-(pyrimidin-2-yl)piperazin-1-yl]sulfonyl}ethyl)acetamide Pyrimidine replaces pyrazine; isopropyl group Pyrimidine’s hydrogen-bonding geometry differs from pyrazine Shift toward antimicrobial activity
N-(2-((4-Ethylpiperazin-1-yl)sulfonyl)ethyl)-2-(4-methoxyphenoxy)acetamide hydrochloride Ethyl-piperazine; hydrochloride salt Improved aqueous solubility due to salt formation Potential for oral administration ; antidepressant effects

Key Research Findings

Kinase Inhibition vs. Antimicrobial Activity :

  • The target compound’s pyrazine-piperazine-sulfonyl core is critical for kinase inhibition, as seen in its interaction with cancer-related pathways .
  • Substituting pyrazine with pyrimidine (e.g., –7) shifts activity toward antimicrobial effects, likely due to altered electronic properties .

The hydrochloride salt in ’s compound demonstrates how formulation changes can optimize solubility without structural alteration .

Target Selectivity: The phenoxy group in the target compound may engage in π-π stacking with aromatic residues in kinases, whereas phenyl or acetamide analogs () lack this capability, leading to reduced potency .

Therapeutic Potential: Fluorinated derivatives (e.g., ) exhibit antidepressant activity, underscoring the impact of halogenation on off-target effects . Quinazoline-containing analogs () show divergent biological profiles, possibly due to interactions with non-kinase targets .

Biological Activity

2-Phenoxy-N-(4-((4-(pyrazin-2-yl)piperazin-1-yl)sulfonyl)phenyl)propanamide is a complex organic compound with potential applications in medicinal chemistry. Its unique structural features, including a piperazine ring and a sulfonyl group, suggest diverse biological activities. This article reviews the synthesis, biological evaluation, and potential therapeutic applications of this compound based on available literature.

Synthesis

The synthesis of this compound typically involves several key steps:

  • Formation of the Piperazine Derivative : The piperazine ring is synthesized through cyclization reactions involving 1,2-diamine derivatives.
  • Attachment of the Pyrazine Moiety : The pyrazine group is introduced via nucleophilic substitution reactions.
  • Final Coupling : The phenoxy group is coupled with the sulfonylated piperazine derivative using amide bond formation techniques, often employing coupling reagents like EDCI or DCC.

The biological activity of this compound may involve interactions with specific molecular targets, including receptors and enzymes relevant to various pharmacological pathways.

Potential Targets:

  • Serotonin Receptors : Similar compounds have demonstrated serotonin reuptake inhibition, suggesting that this compound may also interact with serotonergic systems .
  • Enzyme Inhibition : Piperazine derivatives are known for their ability to inhibit enzymes such as acetylcholinesterase, which could be relevant in neuropharmacology .

Biological Evaluation

Recent studies have evaluated the biological activity of related compounds, providing insights into the potential effects of this compound.

In Vitro Studies:

  • Serotonin Reuptake Inhibition : A study on similar piperazine derivatives indicated potent inhibition of serotonin reuptake, which is crucial for antidepressant effects .
  • Anxiolytic Activity : Compounds with similar structures have shown anxiolytic-like effects mediated through serotonergic pathways and GABAA receptor interactions .

In Vivo Studies:

Animal models have been employed to assess the antidepressant-like effects of related compounds. For instance, compounds displaying significant reductions in immobility times in forced swimming tests suggest potential therapeutic benefits for mood disorders .

Case Studies

Several studies highlight the biological activities associated with piperazine derivatives:

Study ReferenceCompound StudiedBiological ActivityKey Findings
1-(4-(piperazin-1-yl)phenyl)pyridin-2(1H)-oneSerotonin reuptake inhibitionPotent activity observed; good pharmacokinetic properties
LQFM192 (related piperazine derivative)Anxiolytic and antidepressant-likeMediated by serotonergic system; effective in behavioral tests

Q & A

Q. What synthetic methodologies are recommended for preparing 2-phenoxy-N-(4-((4-(pyrazin-2-yl)piperazin-1-yl)sulfonyl)phenyl)propanamide?

Answer: The synthesis typically involves sequential functionalization of the piperazine-sulfonylphenyl core. Key steps include:

  • Sulfonylation : Reacting 4-aminophenylsulfonyl chloride with 1-(pyrazin-2-yl)piperazine under basic conditions (e.g., K₂CO₃ in acetonitrile) to form the sulfonamide intermediate .
  • Amide Coupling : The phenoxypropanamide moiety is introduced via carbodiimide-mediated coupling (e.g., EDC/HOBt) between 2-phenoxypropanoic acid and the sulfonamide intermediate. Purification often employs normal-phase chromatography (gradient elution with DCM/MeOH) .

Q. Example Reaction Conditions Table

StepReagents/ConditionsYieldReference
SulfonylationK₂CO₃, CH₃CN, 80°C, 16h63.9%
Amide CouplingEDC, HOBt, DCM, RT~70%

Q. Which spectroscopic techniques are critical for structural validation?

Answer:

  • ¹H/¹³C NMR : Key for confirming substituent connectivity. For example, the sulfonylphenyl proton signals appear as doublets (δ 7.43–7.35 ppm), while the pyrazine protons resonate as singlets (δ 8.78–8.75 ppm) .
  • HRMS : Validates molecular weight (e.g., [M+H]+ = 487.1 observed for a related piperazine-sulfonamide compound) .
  • IR : Confirms sulfonyl (S=O stretch at ~1350–1150 cm⁻¹) and amide (C=O stretch at ~1650 cm⁻¹) functionalities .

Advanced Research Questions

Q. How can researchers optimize synthetic yield and purity for this compound?

Answer:

  • Solvent Selection : Polar aprotic solvents (e.g., acetonitrile) enhance sulfonylation reactivity .
  • Purification Strategies : Use orthogonal chromatography (e.g., amine-functionalized silica for basic intermediates) to resolve polar byproducts .
  • Temperature Control : Elevated temperatures (80°C) improve reaction rates but require inert atmospheres to prevent decomposition .

Data Contradiction Analysis
Discrepancies in yields (e.g., 44% vs. 71% for similar sulfonylation steps) may arise from substituent electronic effects. Electron-withdrawing groups on the phenyl ring reduce nucleophilicity, necessitating longer reaction times .

Q. What in vitro models are suitable for evaluating biological activity?

Answer:

  • Kinase Inhibition Assays : Screen against JAK3 or GSK-3β using fluorescence-based assays (IC₅₀ values as low as 27 nM observed for related piperazine-sulfonamides) .
  • Antiproliferative Testing : Use MTT assays on cancer cell lines (e.g., HeLa) with IC₅₀ calculations. Note: Structural analogs with benzothiazole-piperazine motifs show 80% growth inhibition at 10 µM .

Q. Example Bioactivity Table

TargetAssay TypeIC₅₀/ResultReference
JAK3Fluorescence27 nM
HeLa CellsMTT80% inhibition at 10 µM

Q. How do structural modifications impact target selectivity?

Answer:

  • Pyrazine Substitution : The pyrazin-2-yl group enhances π-π stacking with kinase ATP-binding pockets, improving JAK3 selectivity over JAK2 .
  • Sulfonyl Linker : Replacing sulfonyl with carbonyl reduces hydrophilicity, decreasing cell permeability (logP shifts from 2.1 to 3.5) .

Q. SAR Insights

ModificationEffect on ActivityReference
Pyrazine → Pyridine10-fold lower JAK3 affinity
Sulfonyl → CarbonylReduced cellular uptake

Q. What strategies address conflicting data in biological assays?

Answer:

  • Orthogonal Validation : Confirm kinase inhibition via Western blot (phospho-STAT3/5 levels) alongside enzymatic assays .
  • Metabolic Stability Testing : Use liver microsomes to rule out false negatives from rapid degradation. For example, trifluoromethyl analogs show extended half-lives (t₁/₂ > 60 min) .

Q. How is computational modeling applied to predict binding modes?

Answer:

  • Docking Studies : Align the sulfonyl-piperazine group with JAK3’s hinge region (PDB: 4Z3P). Pyrazine forms hydrogen bonds with Leu905 and Asp967 .
  • MD Simulations : Assess stability of the propanamide linker in aqueous environments (RMSD < 2 Å over 100 ns) .

Q. What are the challenges in scaling up synthesis for preclinical studies?

Answer:

  • Intermediate Stability : Sulfonamide intermediates may hydrolyze under acidic conditions; use TFA-free purification .
  • Cost-Efficiency : Replace chromatography with recrystallization (e.g., ethyl acetate/hexane) for non-polar derivatives .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.